3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
Description
3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a structurally complex molecule featuring a trichloroethyl-thiourea core linked to a benzoic acid moiety and a 3-methylbutanoyl (isovaleryl) group. The compound’s design integrates multiple functional groups:
- Thiourea linkage: Known for facilitating hydrogen bonding and metal coordination.
- Benzoic acid: Introduces a carboxylate group, which may improve solubility and enable ionic interactions.
- 3-Methylbutanoyl side chain: A hydrophobic substituent that could modulate lipophilicity and membrane permeability.
Properties
Molecular Formula |
C15H18Cl3N3O3S |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-8(2)6-11(22)20-13(15(16,17)18)21-14(25)19-10-5-3-4-9(7-10)12(23)24/h3-5,7-8,13H,6H2,1-2H3,(H,20,22)(H,23,24)(H2,19,21,25) |
InChI Key |
BUJBMVXANKABRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethanol: This intermediate is synthesized by reacting trichloroacetaldehyde with 3-methylbutanoyl chloride in the presence of a base such as pyridine.
Formation of 2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethylamine: The intermediate is then treated with ammonia to form the corresponding amine.
Coupling with Benzoic Acid Derivative: The final step involves coupling the amine with a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a trichloroethyl-thiourea scaffold with two derivatives described in :
- S5: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide
- S6 : N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide
| Feature | Target Compound | S5 | S6 |
|---|---|---|---|
| Core Structure | Trichloroethyl-thiourea | Trichloroethyl-thiourea | Trichloroethyl-thiourea |
| Substituent 1 | 3-Methylbutanoyl (hydrophobic) | Quinoline-8-yl (aromatic, basic) | 4-Chlorophenyl (hydrophobic) |
| Substituent 2 | Benzoic acid (carboxylate, polar) | Acrylamide-thiophene (π-conjugated) | Cinnamamide (π-conjugated) |
Key Structural Differences :
- The target compound’s benzoic acid group introduces a charged carboxylate, contrasting with the neutral π-conjugated systems in S5/S6. This may enhance aqueous solubility and enable ionic interactions in binding pockets.
Binding Affinity and Molecular Interactions
reports that S5 and S6 bind to the GADD34:PP1 enzyme with computed binding energies of -12.3286 kcal/mol and -12.3140 kcal/mol , respectively. Both rely on hydrophobic interactions with the active site, lacking hydrogen bonds .
| Parameter | S5 | S6 | Target Compound (Hypothesized) |
|---|---|---|---|
| Binding Energy | -12.3286 kcal/mol | -12.3140 kcal/mol | Likely comparable, modified by carboxylate |
| RMSD | ≤3.5 Å (stable binding) | 1.5–12.0 Å (variable) | Potentially lower due to H-bonding |
| Key Interactions | Hydrophobic, π-stacking | Hydrophobic | Hydrophobic + ionic (carboxylate) |
Research Findings and Data Analysis
Role of Substituents in Enzyme Inhibition
- Quinoline (S5) vs. Benzoic Acid (Target): Quinoline’s aromaticity facilitates π-stacking but lacks charged groups. The benzoic acid’s carboxylate may compete with endogenous ligands (e.g., ATP) for ionic interactions .
- Cinnamamide (S6) vs. 3-Methylbutanoyl (Target): The flexible cinnamamide in S6 allows conformational adaptability, whereas the branched 3-methylbutanoyl group in the target compound may restrict rotation, favoring entropy-driven binding.
Computational Modeling Insights
Tools like UCSF Chimera () enable visualization of binding modes and RMSD analysis. For example, S5’s low RMSD (≤3.5 Å) suggests stable docking, while S6’s variability (up to 12.0 Å) implies dynamic binding . The target compound’s structure could be similarly modeled to predict interactions.
Biological Activity
3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid (referred to as the compound) is a complex organic compound with potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18Cl3N3O3S
- Molecular Weight : 426.7 g/mol
- IUPAC Name : 3-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]carbamothioylamino]benzoic acid
The compound appears to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Modulation of Signaling Pathways : It may interact with various receptors or proteins involved in cellular processes, potentially influencing cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that compounds similar to the one possess anticancer properties. For example, studies have shown that certain derivatives can inhibit tumor growth and reduce the incidence of aberrant crypt foci (ACF), which are precursors to cancerous lesions in animal models .
Study on Tumor Inhibition
A significant study investigated the chemopreventive effects of related compounds in a rat model induced with colon carcinogenesis. The results indicated that high doses of these compounds significantly decreased the number of ACF compared to control groups . This suggests a potential role for the compound in cancer prevention.
Enzyme Interaction Studies
Investigations into enzyme interactions have shown that similar trichloro derivatives can act as effective enzyme inhibitors. The specific binding affinity and inhibition kinetics are critical for determining their therapeutic potential.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
